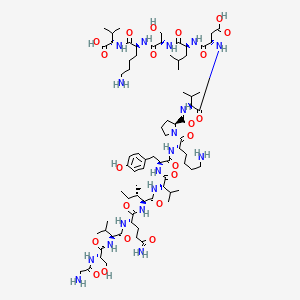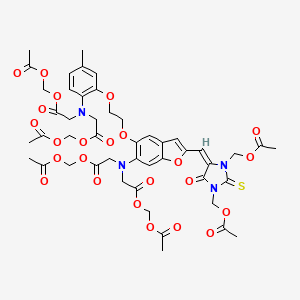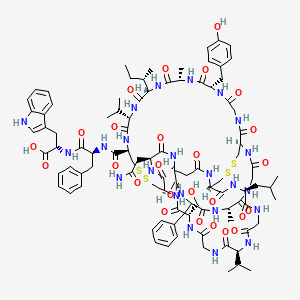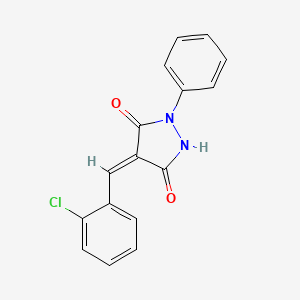
Dock2-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dock2-IN-1 is a chemical compound known for its inhibitory effects on Dedicator of Cytokinesis 2 (DOCK2). It is an analogue of CPYPP and effectively inhibits DOCK2 by reversibly binding to its DHR-2 domain, thereby hindering its catalytic function. This compound obstructs the activation of Rac in lymphocytes, triggered either by chemokine or antigen receptors, and significantly reduces chemotactic responses and T cell activation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dock2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for reaction control, purification, and quality assurance. The compound is produced in bulk quantities and undergoes rigorous testing to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions: Dock2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions are common, where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogues .
Aplicaciones Científicas De Investigación
Dock2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of DOCK2 and its effects on cellular processes.
Biology: Investigated for its role in modulating immune cell functions, including lymphocyte migration and activation.
Medicine: Explored for potential therapeutic applications in diseases where DOCK2 plays a critical role, such as autoimmune disorders and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting DOCK2-related pathways
Mecanismo De Acción
Dock2-IN-1 exerts its effects by inhibiting the catalytic activity of DOCK2. It binds reversibly to the DHR-2 domain of DOCK2, preventing the activation of Rac, a small G protein involved in cytoskeletal reorganization. This inhibition disrupts the signaling pathways that regulate immune cell migration, activation, and proliferation. The molecular targets and pathways involved include the chemokine receptor-mediated and antigen receptor-mediated activation of Rac in lymphocytes .
Comparación Con Compuestos Similares
CPYPP: An analogue of Dock2-IN-1, also inhibits DOCK2 by binding to the DHR-2 domain.
DOCK8 Inhibitors: Target a different member of the DOCK family, specifically involved in the regulation of dendritic cell migration.
Vav Proteins: Act as guanine nucleotide exchange factors for Rac, similar to DOCK2, but with different substrate specificities and regulatory mechanisms
Uniqueness of this compound: this compound is unique in its high specificity and reversible binding to the DHR-2 domain of DOCK2, making it a valuable tool for studying the precise role of DOCK2 in immune cell functions and its potential as a therapeutic target .
Propiedades
Fórmula molecular |
C16H11ClN2O2 |
|---|---|
Peso molecular |
298.72 g/mol |
Nombre IUPAC |
(4E)-4-[(2-chlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-9-5-4-6-11(14)10-13-15(20)18-19(16(13)21)12-7-2-1-3-8-12/h1-10H,(H,18,20)/b13-10+ |
Clave InChI |
VEBASGXAFMQOLL-JLHYYAGUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=C3Cl)/C(=O)N2 |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3Cl)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


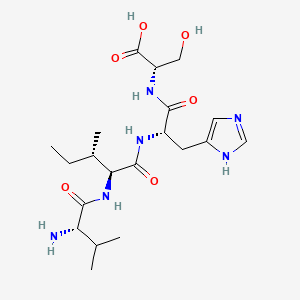
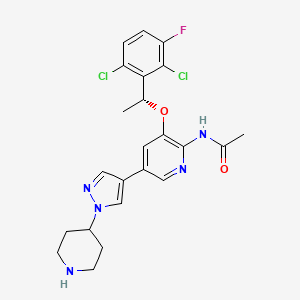
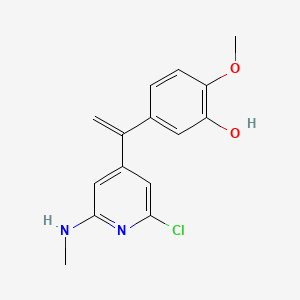
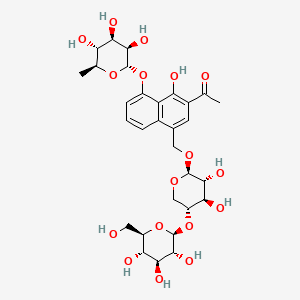

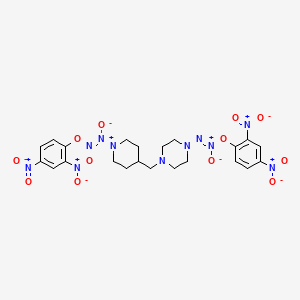
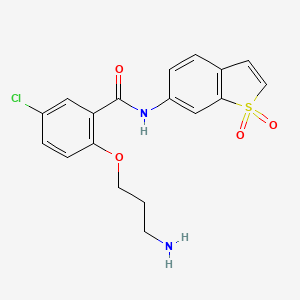
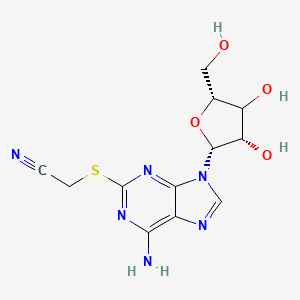
![(2R,4R,5R)-2-[2-chloro-6-[[4-(trifluoromethyl)phenyl]methylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15139569.png)
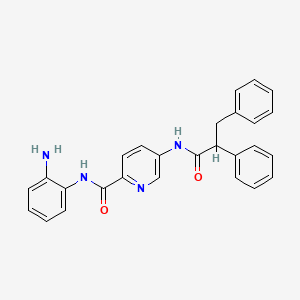
![(2R)-N-(4-chloro-3-hydroxyphenyl)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139579.png)
